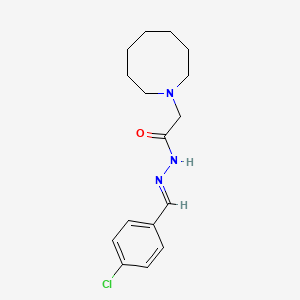

2-(1-azocanyl)-N'-(4-chlorobenzylidene)acetohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of benzohydrazone derivatives, including compounds similar to 2-(1-azocanyl)-N'-(4-chlorobenzylidene)acetohydrazide, involves the preparation and characterization through elemental analysis, NMR spectroscopy, and single crystal X-ray diffraction. Such compounds are synthesized via condensation reactions and are characterized for their structural configurations, which are typically found to be in trans configurations with respect to the C=N double bonds (Zhou & Ma, 2012).

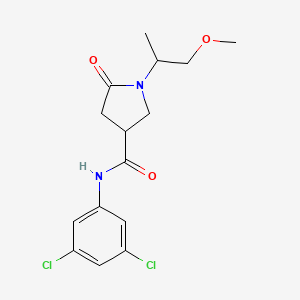

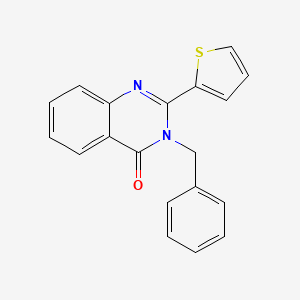

Molecular Structure Analysis

The molecular structure of benzohydrazone derivatives is determined using single crystal X-ray diffraction. These analyses reveal the spatial arrangement of atoms within the molecule and the presence of specific structural features such as trans configurations of C=N bonds. These structures are further stabilized by intramolecular interactions like N–H···O hydrogen bonds and weak π···π interactions (Zhou & Ma, 2012).

Chemical Reactions and Properties

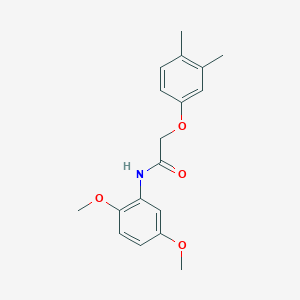

The chemical reactivity of benzohydrazone derivatives includes their ability to undergo various chemical transformations, contributing to their diverse chemical properties. The presence of functional groups like the azomethine (N=CH) group can participate in numerous chemical reactions, forming the basis for synthesizing a wide range of chemical entities.

Physical Properties Analysis

The physical properties of such compounds are closely related to their molecular structure. Factors like the presence of chloro and azocanyl groups influence the compound's physical characteristics, including melting points, solubility, and crystalline structure.

Chemical Properties Analysis

The chemical properties of benzohydrazone derivatives, including 2-(1-azocanyl)-N'-(4-chlorobenzylidene)acetohydrazide, are influenced by their structural elements. The electron-donating and withdrawing effects of substituents like the chlorobenzylidene group affect the compound's reactivity and interactions with other molecules.

Applications De Recherche Scientifique

Synthesis and Characterization

Studies have focused on the synthesis and structural elucidation of related compounds, demonstrating their potential in creating novel materials and understanding their molecular configurations. For instance, research on the synthesis and crystal structure of related compounds provides foundational knowledge for their application in various scientific fields (Karrouchi et al., 2021). These studies often involve detailed analysis using spectroscopic techniques and computational methods to predict molecular behavior and interactions.

Biological Activity

Numerous studies have been conducted on the biological activities of these compounds, including their potential antimicrobial and anticancer properties. For example, some compounds have been evaluated for their in vitro anticancer activity against various cancer cell lines, showing moderate activity and highlighting their potential in cancer research (Salahuddin et al., 2014). Other research focuses on their antimicrobial properties, providing insights into their potential as novel antimicrobial agents (Fuloria et al., 2009).

Material Science and Drug Discovery

The application of these compounds extends to material science and drug discovery, particularly in the development of novel drug delivery systems and the exploration of their interactions with biological targets. For instance, studies on the nonlinear optical properties of related hydrazones reveal their potential in optical device applications, such as optical limiters and switches, demonstrating the versatility of these compounds beyond traditional pharmaceutical applications (Naseema et al., 2010).

Propriétés

IUPAC Name |

2-(azocan-1-yl)-N-[(E)-(4-chlorophenyl)methylideneamino]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22ClN3O/c17-15-8-6-14(7-9-15)12-18-19-16(21)13-20-10-4-2-1-3-5-11-20/h6-9,12H,1-5,10-11,13H2,(H,19,21)/b18-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGTQJTTYUXQFDY-LDADJPATSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CCC1)CC(=O)NN=CC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCCN(CCC1)CC(=O)N/N=C/C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.82 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![((3R*,4R*)-1-[(5-fluoro-1,3-dimethyl-1H-indol-2-yl)carbonyl]-4-{[(2-methoxyethyl)(methyl)amino]methyl}pyrrolidin-3-yl)methanol](/img/structure/B5592386.png)

![N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-4-methylbenzamide](/img/structure/B5592400.png)

![4-methoxybenzaldehyde O-[2-(4-morpholinyl)-2-oxoethyl]oxime](/img/structure/B5592401.png)

![3-[(6-methyl-3-pyridazinyl)oxy]-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B5592416.png)

![N-(3,4-dihydro-1H-[1,4]thiazino[4,3-a]benzimidazol-8-yl)propanamide](/img/structure/B5592422.png)

![N-[3,5-dichloro-4-(2-phenoxyethoxy)benzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5592449.png)

![2-(1-piperidinyl)-4-[4-(propylsulfonyl)-1-piperazinyl]pyrimidine](/img/structure/B5592471.png)

![N-(2-fluorophenyl)-2-[5-(4-nitrophenyl)-1H-imidazol-1-yl]acetamide](/img/structure/B5592476.png)